molecular formula C34H56N2O8S B12290847 Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate

Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate

Cat. No.: B12290847
M. Wt: 652.9 g/mol
InChI Key: LBVUQDRAXRBVLE-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzylsulfanyl and tert-butoxycarbonylmethyl-amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester typically involves multiple steps, including the protection of amino groups, formation of the benzylsulfanyl group, and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove protective groups or modify functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while reduction may result in the removal of protective groups.

Scientific Research Applications

3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic Acid
  • 2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino-propionic Acid

Uniqueness

3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C34H56N2O8S

Molecular Weight

652.9 g/mol

IUPAC Name

tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate

InChI

InChI=1S/C34H56N2O8S/c1-31(2,3)41-27(37)20-35(21-28(38)42-32(4,5)6)18-19-36(22-29(39)43-33(7,8)9)26(30(40)44-34(10,11)12)24-45-23-25-16-14-13-15-17-25/h13-17,26H,18-24H2,1-12H3

InChI Key

LBVUQDRAXRBVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)C(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

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